molecular formula C24H30O4S B14109438 S-[(7R,8R,9S,10R,13S,14R,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-furan]-7-yl] ethanethioate

S-[(7R,8R,9S,10R,13S,14R,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-furan]-7-yl] ethanethioate

Cat. No.: B14109438
M. Wt: 414.6 g/mol
InChI Key: KCWOLKZQDUPWRC-RYWIMJLKSA-N
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Description

S-[(7R,8R,9S,10R,13S,14R,17R)-10,13-dimethyl-3,5’-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2’-furan]-7-yl] ethanethioate: is a complex organic compound with a unique spiro structure. This compound is characterized by its intricate arrangement of multiple rings and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-[(7R,8R,9S,10R,13S,14R,17R)-10,13-dimethyl-3,5’-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2’-furan]-7-yl] ethanethioate involves multiple steps, starting from simpler organic molecules. The process typically includes:

    Formation of the Cyclopenta[a]phenanthrene Core: This step involves the cyclization of precursor molecules under specific conditions, often using catalysts to facilitate the formation of the polycyclic structure.

    Spiro Compound Formation: The spiro linkage is introduced through a series of reactions that involve the formation of a new ring system, often using reagents that promote spirocyclization.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, with optimizations for yield and purity. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

S-[(7R,8R,9S,10R,13S,14R,17R)-10,13-dimethyl-3,5’-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2’-furan]-7-yl] ethanethioate: undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

Scientific Research Applications

S-[(7R,8R,9S,10R,13S,14R,17R)-10,13-dimethyl-3,5’-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2’-furan]-7-yl] ethanethioate: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and advanced composites.

Mechanism of Action

The mechanism of action of S-[(7R,8R,9S,10R,13S,14R,17R)-10,13-dimethyl-3,5’-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2’-furan]-7-yl] ethanethioate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity and leading to various biological effects.

    Pathways Involved: It can modulate signaling pathways, such as those involved in cell growth, apoptosis, or immune responses, depending on the context of its use.

Comparison with Similar Compounds

S-[(7R,8R,9S,10R,13S,14R,17R)-10,13-dimethyl-3,5’-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2’-furan]-7-yl] ethanethioate: can be compared with other similar compounds, such as:

    Spiro Compounds: Other spiro compounds with different functional groups or ring systems.

    Polycyclic Compounds: Compounds with similar polycyclic structures but different substituents.

    Thioesters: Compounds with thioester functional groups but different core structures.

The uniqueness of this compound lies in its specific combination of a spiro structure, polycyclic core, and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H30O4S

Molecular Weight

414.6 g/mol

IUPAC Name

S-[(7R,8R,9S,10R,13S,14R,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-furan]-7-yl] ethanethioate

InChI

InChI=1S/C24H30O4S/c1-14(25)29-19-13-15-12-16(26)4-8-22(15,2)17-5-9-23(3)18(21(17)19)6-10-24(23)11-7-20(27)28-24/h7,11-12,17-19,21H,4-6,8-10,13H2,1-3H3/t17-,18+,19+,21+,22-,23-,24+/m0/s1

InChI Key

KCWOLKZQDUPWRC-RYWIMJLKSA-N

Isomeric SMILES

CC(=O)S[C@@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@H]4CC[C@]5([C@]4(CC3)C)C=CC(=O)O5)C

Canonical SMILES

CC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC5(C4(CC3)C)C=CC(=O)O5)C

Origin of Product

United States

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